molecular formula C15H13ClN2O4 B12498189 1-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12498189
M. Wt: 320.73 g/mol
InChI Key: PUDLIOHOOBKQHK-UHFFFAOYSA-N
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Description

1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a carbamoyl group, and a pyridine ring. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the chlorination of 2-methylphenylamine to produce 3-chloro-2-methylphenylamine. This intermediate is then reacted with isocyanates to form the corresponding carbamoyl derivative. The final step involves the coupling of this intermediate with a pyridine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Scientific Research Applications

1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

When compared to similar compounds, 1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C15H13ClN2O4

Molecular Weight

320.73 g/mol

IUPAC Name

1-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C15H13ClN2O4/c1-9-11(16)3-2-4-12(9)17-13(19)8-18-7-10(15(21)22)5-6-14(18)20/h2-7H,8H2,1H3,(H,17,19)(H,21,22)

InChI Key

PUDLIOHOOBKQHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C=C(C=CC2=O)C(=O)O

Origin of Product

United States

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